(R)-(-)-3-Hydroxytetrahydrofuran

Description

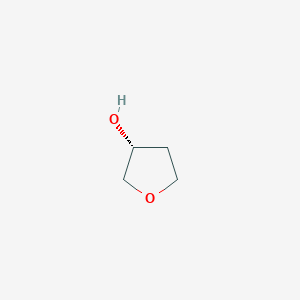

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c5-4-1-2-6-3-4/h4-5H,1-3H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPCNPCKDGQBAN-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86087-24-3 | |

| Record name | (-)-3-Hydroxytetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86087-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Furanol, tetrahydro-, (3R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hydroxytetrahydrofuran, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUS5N27VPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-(-)-3-Hydroxytetrahydrofuran chemical properties and structure

An In-depth Technical Guide to (R)-(-)-3-Hydroxytetrahydrofuran: Chemical Properties and Structure

This compound , a chiral cyclic ether, serves as a crucial building block in the synthesis of a variety of complex organic molecules and active pharmaceutical ingredients (APIs). Its specific stereochemistry and functional groups make it a valuable intermediate in the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental procedures.

Chemical Identity and Structure

This compound, also known as (R)-(-)-Tetrahydro-3-furanol, is a derivative of tetrahydrofuran (B95107) featuring a hydroxyl group at the 3-position with R-stereochemistry.[1] This specific spatial arrangement is critical for its application in stereoselective synthesis.

-

IUPAC Name: (3R)-oxolan-3-ol[2]

-

CAS Number: 86087-24-3[3]

-

Molecular Weight: 88.11 g/mol [4]

-

Structure: The molecule consists of a five-membered saturated ring containing one oxygen atom (a tetrahydrofuran ring) and a hydroxyl (-OH) group attached to the third carbon atom. The "(R)-(-)" designation specifies the absolute configuration at the chiral center and the direction in which it rotates plane-polarized light.

Chemical Structure Identifiers:

-

SMILES: O[C@@H]1CCOC1[5]

-

InChI: 1S/C4H8O2/c5-4-1-2-6-3-4/h4-5H,1-3H2/t4-/m1/s1[5]

-

InChI Key: XDPCNPCKDGQBAN-SCSAIBSYSA-N[5]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It typically appears as a colorless to light yellow liquid.[3][4][6]

| Property | Value | References |

| Appearance | Colorless to light yellow liquid | [3][6] |

| Boiling Point | 181 °C (at 760 mmHg) | [3] |

| 80 °C (at 15 mmHg) | [7] | |

| Density | 1.097 g/mL (at 25 °C) | [3] |

| Refractive Index (n20/D) | 1.45 | [3] |

| Optical Activity ([α]20/D) | -15.9° to -18° (c = 2.4 in methanol) | [3][8] |

| Flash Point | 82 °C (179.6 °F) - closed cup | |

| Solubility | Soluble in Chloroform and Methanol (Slightly) | [8] |

| pKa | 14.49 ± 0.20 (Predicted) | [8] |

Applications in Drug Development

This compound is a key chiral intermediate in the pharmaceutical industry. Its bifunctional nature, possessing both an ether and a secondary alcohol, allows for versatile chemical modifications.

-

HIV Protease Inhibitors: It is utilized as a building block in the synthesis of potent HIV protease inhibitors.[3][5][6]

-

Antiviral and Antitumor Drugs: The compound serves as a starting material for various antiviral and antitumor agents.[6]

-

Empagliflozin Synthesis: It is a chemical reactant in the synthesis of Empagliflozin, a sodium-glucose co-transporter-2 (SGLT2) inhibitor used for treating type 2 diabetes.[3][9]

Experimental Protocols: Synthesis

Several methods for the synthesis of this compound have been reported. A common approach involves the intramolecular cyclization of a chiral precursor.

This protocol describes the synthesis of this compound from (R)-4-chloro-1,3-butanediol.[10]

Workflow Diagram:

References

- 1. pschemicals.com [pschemicals.com]

- 2. (-)-3-Hydroxytetrahydrofuran | C4H8O2 | CID 641512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 86087-24-3 [chemicalbook.com]

- 4. (R)-()-3-Hydroxytetrahydrofuran at Best Price High Purity, Superior Quality [nacchemical.com]

- 5. This compound 98 86087-24-3 [sigmaaldrich.com]

- 6. ruifuchem.com [ruifuchem.com]

- 7. (R)-3-Hydroxytetrahydrofuran | 86087-24-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. This compound CAS#: 86087-24-3 [m.chemicalbook.com]

- 9. chemwhat.com [chemwhat.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to (R)-(-)-3-Hydroxytetrahydrofuran

CAS Number: 86087-24-3

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-3-Hydroxytetrahydrofuran, a chiral cyclic ether, is a pivotal building block in modern medicinal chemistry. Its unique structural and chemical properties make it an invaluable intermediate in the synthesis of a range of pharmaceuticals, most notably in the development of antiviral and antidiabetic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its applications in drug development, including the mechanism of action of key drugs derived from it.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] Its physical and chemical characteristics are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈O₂ | [2] |

| Molecular Weight | 88.11 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 181 °C (lit.) | [2] |

| 80 °C / 15 mmHg (lit.) | [2] | |

| Density | 1.097 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.45 (lit.) | [2] |

| Optical Activity ([α]20/D) | -18° (c = 2.4 in methanol) | [2] |

Table 2: Spectroscopic Data

| Spectroscopy | Key Data Points | Reference(s) |

| ¹H NMR | Spectra available, with key shifts assignable to the protons on the tetrahydrofuran (B95107) ring and the hydroxyl group. | [3][4][5] |

| ¹³C NMR | Spectra available, showing the four distinct carbon environments. | [3][4] |

| Infrared (IR) | Spectra available, with characteristic peaks for O-H and C-O stretching. | [3][6][7] |

| Mass Spectrometry (MS) | Electron ionization mass spectra available, with a molecular ion peak at m/z 88. | [8][9][10] |

Table 3: Safety and Handling Information

| Hazard | Description | Precautionary Measures | Reference(s) |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261, P264, P280, P302+P352, P305+P351+P338 | [3] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. | Test for peroxide formation periodically and before distillation. | [3] |

| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides. | Keep away from heat, sparks, and open flames. | [3] |

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound is crucial for its use in pharmaceutical applications. Two common and effective methods involve the cyclization of (R)-4-chloro-1,3-butanediol and the acid-catalyzed dehydrocyclization of (R)-1,2,4-butanetriol.[11][12][13]

Experimental Protocol 1: Synthesis from (R)-4-chloro-1,3-butanediol

This protocol is based on the intramolecular Williamson ether synthesis, where the hydroxyl group displaces the chlorine atom to form the tetrahydrofuran ring.

Reaction Scheme:

Caption: Workflow for the synthesis of this compound.

Procedure:

-

Reaction Setup: To 35 g (0.28 mol) of (R)-4-chloro-1,3-butanediol, add 70 mL of 0.5N hydrochloric acid in a round-bottom flask equipped with a reflux condenser.[14]

-

Cyclization: Heat the reaction mixture under reflux for 2 hours.[14]

-

Neutralization: After cooling to room temperature, neutralize the reaction mixture with a 50% aqueous solution of sodium hydroxide.[14]

-

Work-up: Evaporate the water under reduced pressure. To the resulting residue, add methanol and stir thoroughly. Remove the precipitated inorganic salts by filtration.[14]

-

Purification: Concentrate the filtrate under reduced pressure and distill the residue under reduced pressure to obtain pure this compound. A typical yield for this process is around 67%.[11][14]

Experimental Protocol 2: Synthesis from (R)-1,2,4-butanetriol

This method involves the acid-catalyzed intramolecular dehydration (dehydrocyclization) of the triol.

Reaction Scheme:

Caption: Workflow for the synthesis via dehydrocyclization.

Procedure:

-

Reaction Setup: Charge a 500-mL flask with 318 g (3 moles) of 1,2,4-butanetriol (B146131) and 3 g of p-toluenesulfonic acid monohydrate. Add a few boiling chips and equip the flask for vacuum distillation.[13]

-

Dehydrocyclization: Heat the flask with swirling to dissolve the acid. Then, heat the flask in a bath maintained at 180-220 °C to collect the distillate.[12][13]

-

Purification: The initial distillate will contain water. Refractionate the collected liquid. The first fraction will be primarily water, followed by the pure 3-hydroxytetrahydrofuran. This method can yield up to 88% of the pure product.[13]

Applications in Drug Development

This compound is a crucial chiral intermediate for several important pharmaceuticals. Its primary applications are in the synthesis of HIV protease inhibitors and the SGLT2 inhibitor, empagliflozin.[1][12]

Empagliflozin (SGLT2 Inhibitor)

Empagliflozin is a medication used in the treatment of type 2 diabetes.[1][15] It works by inhibiting the sodium-glucose co-transporter-2 (SGLT2) in the proximal tubules of the kidneys.[1][15] This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[1][15][16]

Signaling Pathway for SGLT2 Inhibition:

Caption: Empagliflozin inhibits SGLT2, reducing glucose reabsorption.

HIV Protease Inhibitors

This compound is a key component in the synthesis of several HIV protease inhibitors, such as amprenavir (B1666020) and fosamprenavir.[12] These drugs are a class of antiretroviral medication used to treat HIV/AIDS.[17][18] They work by competitively inhibiting the HIV protease enzyme, which is essential for the virus to produce mature, infectious virions.[19][20][21] By blocking the protease, these inhibitors prevent the cleavage of viral polyproteins into their functional protein components, thus halting the viral replication cycle.[17][19]

HIV Protease Inhibition Pathway:

Caption: HIV protease inhibitors block polyprotein cleavage, halting viral maturation.

Conclusion

This compound is a high-value chiral intermediate with significant applications in the pharmaceutical industry. Its physical and chemical properties are well-characterized, and robust synthetic protocols are available for its preparation. The demand for this compound is likely to remain strong due to its integral role in the synthesis of life-saving medications for diabetes and HIV. This guide provides essential technical information for researchers and professionals working with this important molecule.

References

- 1. Empagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. (R)-(-)-3-羟基四氢呋喃 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. (-)-3-Hydroxytetrahydrofuran | C4H8O2 | CID 641512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(86087-24-3) 1H NMR spectrum [chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 3-Hydroxytetrahydrofuran(453-20-3) IR Spectrum [m.chemicalbook.com]

- 9. 3-Furanol, tetrahydro- [webbook.nist.gov]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. EP0761663A1 - Process for preparing optically active 3-hydroxy furan compounds - Google Patents [patents.google.com]

- 15. Empagliflozin - Wikipedia [en.wikipedia.org]

- 16. What is the mechanism of Empagliflozin? [synapse.patsnap.com]

- 17. my.clevelandclinic.org [my.clevelandclinic.org]

- 18. Protease inhibitors: How they work, types, and side effects [medicalnewstoday.com]

- 19. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 20. What are Protease inhibitors and how do they work? [synapse.patsnap.com]

- 21. Protease Inhibitor (PI) | NIH [clinicalinfo.hiv.gov]

Spectroscopic Profile of (R)-(-)-3-Hydroxytetrahydrofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the chiral building block, (R)-(-)-3-Hydroxytetrahydrofuran. The information presented herein is essential for the characterization, identification, and quality control of this compound in research and development settings, particularly in the synthesis of pharmaceutical agents. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Molecular Structure

This compound is a chiral molecule with the following structure:

Chemical Formula: C₄H₈O₂ Molecular Weight: 88.11 g/mol CAS Number: 86087-24-3

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.46 | m | 1H | H-3 |

| ~3.95 | m | 1H | H-5a |

| ~3.82 | m | 1H | H-5b |

| ~3.77 | m | 1H | H-2a |

| ~3.71 | m | 1H | H-2b |

| ~2.05 | m | 1H | H-4a |

| ~1.90 | m | 1H | H-4b |

| Variable | br s | 1H | -OH |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: ¹³C NMR Spectroscopic Data for this compound [1][2][3][4]

| Chemical Shift (δ) ppm | Assignment |

| ~70.0 | C-3 |

| ~68.0 | C-5 |

| ~67.0 | C-2 |

| ~35.0 | C-4 |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy[5]

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~2950-2850 | Medium-Strong | C-H stretch (alkane) |

| ~1080 | Strong | C-O stretch (ether) |

| ~1050 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)[6][7][8]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 3-Hydroxytetrahydrofuran (the data for the specific enantiomer is consistent with the racemate) shows the following significant fragments.

Table 4: Mass Spectrometry Data for 3-Hydroxytetrahydrofuran

| m/z | Relative Intensity (%) | Assignment |

| 88 | ~10 | [M]⁺ (Molecular Ion) |

| 58 | ~100 | [C₃H₆O]⁺ |

| 57 | ~80 | [C₃H₅O]⁺ |

| 45 | ~30 | [C₂H₅O]⁺ |

| 43 | ~50 | [C₂H₃O]⁺ |

| 42 | ~40 | [C₃H₆]⁺ |

| 41 | ~60 | [C₃H₅]⁺ |

| 31 | ~70 | [CH₃O]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. For ¹H NMR, a typical frequency is 300-600 MHz. For ¹³C NMR, a typical frequency is 75-150 MHz.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of neat (undiluted) this compound between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin liquid film.

-

Sample Preparation (ATR): Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, place a drop of the neat liquid directly onto the ATR crystal.

-

Data Acquisition: Place the sample holder in the IR spectrometer and acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Background Correction: A background spectrum of the empty salt plates or ATR crystal should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile). The concentration should be in the range of 1-10 µg/mL.

-

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for small molecules.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Physical properties of (R)-(-)-3-Hydroxytetrahydrofuran (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-3-Hydroxytetrahydrofuran is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its stereospecific structure makes it a valuable building block in the synthesis of various pharmaceutical agents. A thorough understanding of its physical properties is fundamental for its application in synthetic protocols, process development, and formulation studies. This guide provides a detailed overview of the boiling point and density of this compound, including experimental methodologies for their determination.

Core Physical Properties

The physical characteristics of this compound are critical for its handling, purification, and use in chemical reactions. The boiling point is essential for purification via distillation, while density is a key parameter for mass-to-volume conversions and formulation calculations.

Data Presentation

The following table summarizes the reported boiling point and density values for this compound from various sources. It is important to note that boiling points are highly dependent on pressure.

| Physical Property | Value | Conditions |

| Boiling Point | 181 °C | at atmospheric pressure (lit.)[1][2][3][4][5] |

| 179 °C | at atmospheric pressure (racemic mixture)[6] | |

| 80 °C | at 15 mmHg (lit.)[1][4] | |

| 133 °C | at 10 mmHg (lit.)[1][4] | |

| 68-70 °C | at 12 Torr[7] | |

| 88-89 °C | at 17 mmHg (racemic mixture)[6] | |

| Density | 1.097 g/mL | at 25 °C (lit.)[1][2][3][4][5] |

| 1.091 g/mL | at 20 °C (lit.)[8] | |

| 1.087 g/cm³ | at 19 °C (racemic mixture)[6] | |

| 1.090 g/mL | Not specified[9] | |

| 1.11 g/mL | Not specified[10] |

Experimental Protocols

Accurate determination of physical properties requires standardized and precise experimental techniques. The following sections detail common methodologies for measuring the boiling point and density of liquid organic compounds like this compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small sample volumes, microscale methods are often employed.

Micro-Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point with a small amount of sample (less than 0.5 mL).[11]

-

Apparatus: Thiele tube, thermometer, small test tube (e.g., fusion tube), capillary tube (sealed at one end), heating oil (e.g., mineral oil), and a heat source.

-

Procedure:

-

A few drops of the liquid sample are placed into the small test tube.

-

A capillary tube, sealed at one end, is placed into the test tube with its open end down.[4]

-

The test tube assembly is attached to a thermometer using a rubber band or a slice of rubber tubing, ensuring the sample is level with the thermometer bulb.[4]

-

The entire assembly is placed into a Thiele tube containing heating oil, with the oil level above the upper arm of the tube.[4]

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[4]

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.[4][12]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn into the capillary tube.[11][12]

-

Density Determination

Density is the mass of a substance per unit volume. The pycnometer method is a highly precise technique for determining the density of liquids.

Density Determination by Pycnometer

A pycnometer is a glass flask with a specific, accurately known volume, which allows for precise measurement of a liquid's density.[8][13]

-

Apparatus: Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary, analytical balance, and a constant temperature bath.

-

Procedure:

-

The pycnometer is thoroughly cleaned and dried, and its empty mass (m₀) is accurately measured on an analytical balance.[5][8]

-

The pycnometer is filled with a reference liquid of known density (e.g., distilled water), ensuring no air bubbles are present. The stopper is inserted, and any excess liquid emerging from the capillary is carefully wiped off.[13]

-

The filled pycnometer is placed in a constant temperature bath to reach thermal equilibrium (e.g., 25 °C).

-

The pycnometer is removed from the bath, dried on the outside, and its total mass (m₁) is measured. The mass of the water is then calculated (m_water = m₁ - m₀).

-

The volume of the pycnometer at the specific temperature can be calculated using the known density of water at that temperature (V = m_water / ρ_water).[8]

-

The pycnometer is emptied, dried, and then filled with the sample liquid, this compound.

-

Steps 3 and 4 are repeated for the sample liquid to obtain its mass (m_sample = m₂ - m₀), where m₂ is the mass of the pycnometer filled with the sample.

-

The density of the sample is then calculated using the formula: ρ_sample = m_sample / V.[8]

-

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for Micro-Boiling Point Determination.

Caption: Workflow for Density Determination by Pycnometer.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. chemtips.wordpress.com [chemtips.wordpress.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. chymist.com [chymist.com]

- 5. scribd.com [scribd.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. fpharm.uniba.sk [fpharm.uniba.sk]

- 9. fpharm.uniba.sk [fpharm.uniba.sk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. che.utah.edu [che.utah.edu]

A Comprehensive Technical Guide to (R)-(-)-3-Hydroxytetrahydrofuran: Discovery, Synthesis, and Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-3-Hydroxytetrahydrofuran [(R)-3-OH THF] is a pivotal chiral building block in modern medicinal chemistry and drug development. Its unique stereochemistry and functional groups make it an indispensable intermediate for the synthesis of a multitude of pharmaceuticals, most notably antiviral and antidiabetic agents. This technical guide provides an in-depth exploration of the history, discovery, and evolution of synthetic methodologies for producing enantiomerically pure (R)-3-OH THF. It covers seminal early discoveries, the development of stereoselective syntheses from the chiral pool, and advanced catalytic and biocatalytic strategies. Detailed experimental protocols, comparative data tables, and process diagrams are presented to offer a comprehensive resource for researchers in the field.

Introduction and Historical Context

The parent compound, 3-hydroxytetrahydrofuran (B147095), was first prepared in its racemic form by Pariselle in 1909 through the cyclization and hydrolysis of 3,4-dibromo-1-methoxybutane.[1] For decades, it remained a laboratory curiosity. However, with the rise of asymmetric synthesis and the increasing recognition of stereochemistry's critical role in pharmacology, the demand for enantiomerically pure forms of such building blocks surged.

The (R)- and (S)-enantiomers of 3-hydroxytetrahydrofuran are now recognized as vital intermediates.[2] In particular, this compound is a key component in the synthesis of potent HIV protease inhibitors and the SGLT2 inhibitor Empagliflozin, used in the treatment of type 2 diabetes.[3][4] The journey from racemic mixtures to highly pure enantiomers reflects the broader evolution of synthetic organic chemistry. The first synthetic route to a chiral form of 3-hydroxytetrahydrofuran was reported in 1983, utilizing L-malic acid as a starting material from the chiral pool.[5] This seminal work paved the way for numerous strategies aimed at improving yield, enantioselectivity, and industrial scalability.

Stereoselective Synthetic Strategies

The synthesis of enantiopure this compound can be broadly categorized into three main approaches: synthesis from the chiral pool, asymmetric synthesis, and resolution of racemic mixtures.

Synthesis from Chiral Pool Precursors

This strategy leverages naturally occurring, inexpensive chiral molecules as starting materials, transferring their inherent stereochemistry to the final product.

One of the earliest and most established methods involves a multi-step synthesis starting from (R)-malic acid.[6][7] The general pathway involves esterification of the carboxylic acids, reduction to a triol, and subsequent acid-catalyzed cyclodehydration. While reliable, early iterations of this route required stoichiometric amounts of strong reducing agents like lithium aluminum hydride, posing challenges for large-scale production.[5] More recent modifications have optimized this process.

Experimental Protocol: Synthesis from (R)-1,2,4-Butanetriol [8]

This protocol details the final cyclization step, a common convergence point for syntheses starting from the chiral pool.

-

Catalyst Loading: A continuous fixed-bed reactor (316 stainless steel) is loaded with 5 g of a strong acid ion-exchange resin catalyst (e.g., Amberlyst 15, H+ form).

-

Temperature Adjustment: The internal temperature of the reactor is raised to and maintained at 100°C.

-

Feed Introduction: A solution of 10 wt% (R)-1,2,4-butanetriol (optical purity >99%) in 1,4-dioxane (B91453) is fed into the reactor. The weight hourly space velocity (WHSV) is maintained at 2.0 h⁻¹.

-

Reaction: The reaction is allowed to proceed under these conditions.

-

Isolation: The output stream is collected, and the product, this compound, is isolated from the solvent, typically by distillation. This method has been reported to achieve yields up to 99%.[8]

Another efficient route involves the intramolecular cyclization of (R)-4-chloro-1,3-butanediol. This precursor can be obtained via the stereoselective reduction of the corresponding chloroketone. The cyclization is typically acid-catalyzed.

Experimental Protocol: Cyclization of (R)-4-chloro-1,3-butanediol [4]

-

Reaction Setup: 35 g (0.28 mol) of (R)-4-chloro-1,3-butanediol is dissolved in 70 mL of 0.5 N hydrochloric acid solution in a round-bottom flask.

-

Heating: The reaction mixture is heated under reflux for 2 hours.

-

Neutralization: After cooling to room temperature, the mixture is neutralized with a 50% aqueous solution of sodium hydroxide.

-

Solvent Removal: Water is removed by evaporation under reduced pressure.

-

Extraction: 60 mL of methanol (B129727) is added to the residual mixture of crystals and oil, and stirred thoroughly.

-

Purification: Insoluble crystals are removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting residue is purified by vacuum distillation to yield this compound as a colorless liquid. This procedure reports a yield of 67%.[4]

Asymmetric Synthesis

These methods create the desired stereocenter during the reaction sequence using a chiral catalyst or auxiliary.

Asymmetric hydrogenation is a powerful technique for creating chiral centers with high enantioselectivity.[9][10] For the synthesis of (R)-3-OH THF, this would typically involve the reduction of a prochiral ketone precursor, such as tetrahydrofuran-3-one, using a transition metal catalyst (e.g., Ruthenium or Iridium) complexed with a chiral ligand (e.g., BINAP).[11][12] The choice of ligand stereochemistry dictates the stereochemistry of the resulting alcohol.

Experimental Protocol: General Asymmetric Hydrogenation of a Prochiral Ketone

-

Catalyst Preparation: In an inert atmosphere glovebox, a precursor such as [RuCl₂(benzene)]₂ is mixed with the chosen chiral diphosphine ligand (e.g., (S)-BINAP) in an appropriate solvent like ethanol (B145695) or methanol.

-

Reaction Setup: The prochiral substrate (tetrahydrofuran-3-one) is dissolved in the solvent in a high-pressure reactor.

-

Catalysis: The prepared catalyst solution is added to the reactor. The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 4 to 100 atm).

-

Reaction: The reaction is stirred at a specific temperature (e.g., 25-100°C) until substrate conversion is complete, as monitored by GC or TLC.

-

Workup and Purification: The reactor is depressurized, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or distillation, to yield the enantioenriched alcohol.

Kinetic Resolution

Kinetic resolution separates enantiomers from a racemic mixture by exploiting the difference in reaction rates of the two enantiomers with a chiral catalyst or reagent.[13] The less reactive enantiomer can be recovered in high enantiomeric excess.

Enzymatic methods are highly effective for kinetic resolution.[14] For racemic 3-hydroxytetrahydrofuran, lipases are commonly used to selectively acylate one enantiomer, leaving the other unreacted. For instance, a lipase (B570770) could selectively acylate (S)-3-OH THF, allowing for the separation and recovery of the unreacted (R)-3-OH THF. This approach is often lauded for its high selectivity and environmentally benign reaction conditions.[14]

A more advanced strategy involves the kinetic resolution of a precursor. Recent studies have demonstrated the use of halohydrin dehalogenases (HHDHs) for the highly efficient kinetic resolution of racemic δ-haloalcohols, which are precursors to substituted tetrahydrofurans.[15][16] This biocatalytic approach can provide both the remaining chiral haloalcohol and the cyclized chiral tetrahydrofuran (B95107) product with excellent optical purity.[16]

Summary of Synthetic Data

The following tables summarize quantitative data from various synthetic routes to provide a clear comparison of their efficacy.

Table 1: Synthesis from Chiral Pool Precursors

| Starting Material | Key Reagents/Catalyst | Yield (%) | Optical Purity (ee%) | Reference |

| (R)-1,2,4-Butanetriol | Strong acid ion-exchange resin | 99 | >99 | [8] |

| (R)-4-Chloro-1,3-butanediol | 0.5N Hydrochloric Acid | 67 | Not specified | [4][8] |

| L-Malic Acid (for S-enantiomer) | NaBH₄, then p-TsOH | 85 (overall) | >95 | [1] |

Table 2: Biocatalytic Kinetic Resolution of Precursors

| Substrate | Biocatalyst | Product | Yield (%) | Optical Purity (ee%) | Reference |

| Racemic δ-haloalcohol | Halohydrin Dehalogenase (HheC mutant) | (R)-Tetrahydrofuran | 44 | 98 | [15] |

| Racemic δ-haloalcohol | Halohydrin Dehalogenase (HheC mutant) | (S)-δ-haloalcohol (unreacted) | 50 | >99 | [15] |

Applications in Drug Development

This compound is a valuable intermediate for synthesizing complex, high-value active pharmaceutical ingredients (APIs).[2] Its chiral center is often incorporated directly into the final drug structure, making its optical purity paramount.

-

Antiviral Agents: It is a crucial building block for a class of potent HIV protease inhibitors, such as Amprenavir and its prodrug Fosamprenavir.[1] The tetrahydrofuran moiety is a key structural feature that interacts with the enzyme's active site.

-

Antidiabetic Drugs: The compound is used in the commercial production of Empagliflozin, a medication for treating type 2 diabetes.[3]

Conclusion

The history of this compound is a microcosm of the advancement of asymmetric synthesis. From early racemic preparations to sophisticated, highly selective catalytic and biocatalytic methods, the evolution of its production highlights the relentless drive for efficiency, purity, and sustainability in pharmaceutical manufacturing. The diverse synthetic routes now available provide chemists with a range of options to suit different scales and economic constraints. As drug development continues to demand complex chiral molecules, the importance of foundational building blocks like (R)-3-OH THF will only continue to grow, spurring further innovation in synthetic methodology.

References

- 1. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | 86087-24-3 [chemicalbook.com]

- 5. Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran_Chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. ethz.ch [ethz.ch]

- 10. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 11. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 14. DSpace [cora.ucc.ie]

- 15. Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

(R)-(-)-3-Hydroxytetrahydrofuran: A Chiral Building Block in Modern Synthesis

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction

(R)-(-)-3-Hydroxytetrahydrofuran, a chiral cyclic ether, has emerged as a pivotal building block in asymmetric synthesis, particularly within the pharmaceutical industry. Its stereodefined structure provides a valuable scaffold for the construction of complex, biologically active molecules. This technical guide offers a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of antiviral therapeutics. Detailed experimental protocols and comparative data are presented to assist researchers in its practical application.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid with a distinct stereocenter that is crucial for its utility in chiral synthesis. A summary of its key physical and spectroscopic properties is provided below.

| Property | Value | Reference |

| Molecular Formula | C₄H₈O₂ | [1] |

| Molecular Weight | 88.11 g/mol | [1] |

| CAS Number | 86087-24-3 | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 181 °C (lit.) | [2] |

| Density | 1.097 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.45 (lit.) | [2] |

| Optical Activity ([α]20/D) | -18°, c = 2.4 in methanol (B129727) | [2] |

| ¹H NMR (CDCl₃) | See spectrum data | [1][4][5] |

| ¹³C NMR | See spectrum data | [6] |

| IR Spectrum | See spectrum data | [6] |

| Mass Spectrum | See spectrum data | [6] |

Synthesis of this compound

Several synthetic routes to enantiomerically pure this compound have been developed, starting from readily available chiral precursors. The choice of method often depends on factors such as scale, cost, and desired optical purity.

Synthesis from (R)-1,2,4-Butanetriol

A common and efficient method for the synthesis of this compound involves the acid-catalyzed cyclization of (R)-1,2,4-butanetriol.[7]

Experimental Protocol:

-

Reaction Setup: A flask is charged with (R)-1,2,4-trihydroxybutane and a catalytic amount of p-toluenesulfonic acid monohydrate.[8]

-

Heating and Distillation: The mixture is heated under vacuum in a bath maintained at 180–220 °C. The distillate is collected over a period of 2–2.5 hours.[8]

-

Fractional Distillation: The collected distillate is then refractionated. An initial fraction, primarily water, is collected first, followed by the pure 3-hydroxytetrahydrofuran (B147095).[8]

-

Yield: This method can provide this compound in yields ranging from 81–88%.[8]

A variation of this method utilizes a strong acid ion-exchange resin (e.g., Amberlyst 15) as the catalyst in a solvent such as dioxane at 100°C, which can achieve yields up to 96 mol%.[9]

Synthesis from L-Malic Acid

L-malic acid serves as an inexpensive chiral starting material for the synthesis of the (S)-enantiomer, and a similar strategy can be applied for the (R)-enantiomer from D-malic acid. The process involves esterification, reduction, and subsequent cyclization.[7][10]

Experimental Protocol:

-

Esterification: L-malic acid is treated with thionyl chloride in methanol at -10 °C to 0 °C to yield dimethyl L-malate.[11]

-

Reduction: The resulting diester is reduced using a reducing agent like sodium borohydride (B1222165) in the presence of LiCl to form (S)-1,2,4-butanetriol.[10]

-

Cyclization: The butanetriol is then cyclized under high temperature (180-220 °C) with a catalytic amount of p-toluenesulfonic acid to yield (S)-(+)-3-hydroxytetrahydrofuran.[10][11]

This multi-step synthesis provides a cost-effective route for large-scale production.

Caption: Key synthetic pathways to (R)- and (S)-3-hydroxytetrahydrofuran.

Application as a Chiral Building Block in Drug Synthesis

The primary application of this compound lies in its role as a chiral precursor for the synthesis of various pharmaceuticals, most notably HIV protease inhibitors. Its hydroxyl group provides a handle for further functionalization, while the tetrahydrofuran (B95107) ring often serves as a key structural motif for binding to biological targets.

Synthesis of Amprenavir (B1666020)

Amprenavir is an HIV protease inhibitor where the (S)-3-hydroxytetrahydrofuran moiety is a critical component of the molecule. The synthesis involves the coupling of the activated hydroxyl group of (S)-3-hydroxytetrahydrofuran with a complex amine backbone.

Experimental Protocol (Final Coupling Step):

-

Activation of Hydroxyl Group: (S)-3-hydroxytetrahydrofuran is reacted with N,N'-disuccinimidyl carbonate in the presence of triethylamine (B128534) in acetonitrile (B52724) to form an activated carbonate intermediate.[12]

-

Coupling Reaction: The activated carbonate is then coupled with the free amine of the amprenavir backbone to form the final carbamate (B1207046) linkage.[13]

-

Purification: The final product, amprenavir, is purified by chromatography.

Intermediate for Darunavir (B192927) Synthesis

This compound is a precursor to the bicyclic side chain, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key intermediate in the synthesis of the potent HIV protease inhibitor, darunavir.[14][15][16] The synthesis of this bicyclic system highlights the versatility of the 3-hydroxytetrahydrofuran scaffold.

General Workflow for Darunavir Intermediate Synthesis:

The synthesis of the darunavir side chain from this compound involves a multi-step sequence that constructs the second fused furan (B31954) ring. This intermediate is then coupled with the core amine structure of darunavir.[17][18]

Caption: Workflow for the synthesis of HIV protease inhibitors using 3-hydroxytetrahydrofuran.

Enantiomeric Purity Determination

The enantiomeric excess (ee) of this compound is critical for its application in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for determining the enantiomeric purity.

General HPLC Protocol:

-

Column: A chiral stationary phase column, such as Chiralpak AD-H, is typically used.[19]

-

Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) (e.g., 95:5) is a common mobile phase.[19]

-

Detection: UV detection at a wavelength of 214 nm is often employed.[19]

-

Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification to determine the enantiomeric excess.[19]

Conclusion

This compound is a versatile and valuable chiral building block with significant applications in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility in the construction of potent antiviral agents like amprenavir and as a precursor for the darunavir side chain underscores its importance in modern drug discovery. The synthetic methods outlined in this guide, along with the provided physicochemical data, offer a solid foundation for researchers and drug development professionals working with this essential chiral intermediate. The continued development of efficient and scalable synthetic routes to enantiomerically pure 3-hydroxytetrahydrofuran derivatives will undoubtedly fuel further innovation in medicinal chemistry.

References

- 1. This compound(86087-24-3) 1H NMR [m.chemicalbook.com]

- 2. (R)-(−)-3-ヒドロキシテトラヒドロフラン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran_Chemicalbook [chemicalbook.com]

- 4. 3-Hydroxytetrahydrofuran(453-20-3) 1H NMR spectrum [chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. (-)-3-Hydroxytetrahydrofuran | C4H8O2 | CID 641512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 3-Hydroxytetrahydrofuran synthesis - chemicalbook [chemicalbook.com]

- 10. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]

- 11. CN100441573C - A kind of method of synthesizing S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]

- 12. US9233943B2 - Process for synthesis of syn azido epdxide and its use as intermediate for the synthesis of amprenavir and saquinavir - Google Patents [patents.google.com]

- 13. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US8829208B2 - Process for the preparation of darunavir and darunavir intermediates - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. CA2784398A1 - Process for the preparation of darunavir and darunavir intermediates - Google Patents [patents.google.com]

- 18. PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES - Patent 2528923 [data.epo.org]

- 19. application.wiley-vch.de [application.wiley-vch.de]

A Technical Guide to Enantiopure (R)-(-)-3-Hydroxytetrahydrofuran for Pharmaceutical Research and Development

An in-depth resource for researchers, scientists, and drug development professionals on the procurement, synthesis, and application of a key chiral building block.

(R)-(-)-3-Hydroxytetrahydrofuran, a valuable chiral intermediate, plays a critical role in the synthesis of various active pharmaceutical ingredients (APIs). Its specific stereochemistry is essential for the efficacy and safety of numerous drugs, making a reliable supply of the high-purity enantiomer crucial for the pharmaceutical industry. This technical guide provides a comprehensive overview of commercial suppliers, key quality attributes, established synthesis protocols, and a significant application in the synthesis of the SGLT2 inhibitor, empagliflozin.

Commercial Availability and Specifications

A range of chemical suppliers offer this compound, typically with high chemical and enantiomeric purity. Researchers should carefully consider the specifications provided by suppliers to ensure the material is suitable for their specific application, particularly in regulated environments such as drug development. Key quality parameters to assess include assay (purity), enantiomeric excess (e.e.), optical rotation, and physical properties. The following table summarizes the typical specifications available from prominent commercial suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Assay | Enantiomeric Excess (e.e.)/Optical Purity | Optical Rotation ([α]20/D) | Appearance |

| Sigma-Aldrich | 86087-24-3 | C4H8O2 | 88.11 | ≥98% | Not Specified | -18° (c=2.4 in methanol)[1] | Liquid |

| Tokyo Chemical Industry (TCI) | 86087-24-3 | C4H8O2 | 88.11 | >98.0% (GC) | ≥98.0% | Not Specified | Colorless to Light yellow clear liquid |

| Ruifu Chemical | 86087-24-3 | C4H8O2 | 88.11 | ≥98.0% (GC) | ≥99.0% (GC) | -15.0° ~ -20.0° (c=2, MeOH)[2] | Colorless to Light Yellow Liquid[2] |

| Amerigo Scientific | 86087-24-3 | C4H8O2 | 88.11 | 98%[3] | Not Specified | Not Specified | Not Specified |

| Parchem | 86087-24-3 | C4H8O2 | 88.11 | Not Specified | Not Specified | Not Specified | Not Specified |

Table 1: Comparison of Commercial Supplier Specifications for this compound. Note: Specifications are subject to change and should be confirmed with the supplier via a Certificate of Analysis (CoA).

Synthesis of Enantiopure this compound

The most common and industrially scalable method for the synthesis of enantiopure this compound is the acid-catalyzed cyclodehydration of the corresponding chiral precursor, (R)-1,2,4-butanetriol.[4] This precursor can be obtained from renewable resources such as D-xylose through biotechnological routes.

Experimental Protocol: Acid-Catalyzed Cyclodehydration of (R)-1,2,4-Butanetriol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

(R)-1,2,4-Butanetriol (optical purity ≥ 99.0%)

-

Strongly acidic ion-exchange resin (e.g., Amberlyst 15, H+ form) or p-Toluenesulfonic acid (p-TsOH)

-

1,4-Dioxane (solvent)

-

Sodium hydroxide (B78521) solution (50% aqueous) for neutralization

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R)-1,2,4-butanetriol in an equal volume of 1,4-dioxane.[5]

-

Catalyst Addition: Add a catalytic amount of a strong acid catalyst. Options include:

-

Reaction Conditions: Heat the reaction mixture to 100°C and maintain for approximately 20 hours under atmospheric pressure.[5] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

If an ion-exchange resin was used, filter it off.

-

Neutralize the reaction mixture with a 50% aqueous solution of sodium hydroxide.[6]

-

If p-TsOH was used, it will be neutralized to its sodium salt.

-

-

Purification:

-

The crude product is typically purified by distillation under reduced pressure. The boiling point is reported to be 88-89 °C at 17 mmHg.[4]

-

The collected fractions should be analyzed for purity and optical rotation to confirm the desired product.

-

Logical Workflow for the Synthesis of this compound

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Application in Drug Development: Synthesis of Empagliflozin

This compound is a crucial chiral building block in the synthesis of Empagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used for the treatment of type 2 diabetes. The (R)-enantiomer is essential for the desired pharmacological activity of Empagliflozin.

Experimental Protocol: A Key Step in Empagliflozin Synthesis

The following protocol outlines a representative synthetic step involving this compound in the preparation of an Empagliflozin intermediate. This is based on a common synthetic strategy involving the reaction of the chiral alcohol with a protected phenolic intermediate.

Materials:

-

This compound

-

A suitable protected phenolic intermediate (e.g., a derivative of 4-(5-bromo-2-chlorobenzyl)phenol)

-

A suitable base (e.g., cesium carbonate)

-

A suitable solvent (e.g., N,N-Dimethylformamide - DMF)

-

Reagents for subsequent deprotection and purification steps

Procedure:

-

Reaction Setup: In a clean, dry, and inert atmosphere (e.g., under nitrogen or argon), dissolve the protected phenolic intermediate in DMF in a suitable reaction vessel.

-

Base Addition: Add the base (e.g., cesium carbonate) to the solution and stir.

-

Addition of this compound: Add this compound to the reaction mixture.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 35-40°C) and stirred for an extended period (e.g., 24-36 hours) until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled, and the product is extracted using an appropriate organic solvent (e.g., ethyl acetate) and washed with water.

-

The organic layer is dried and the solvent is removed under reduced pressure.

-

The crude product is then purified, often by column chromatography or recrystallization, to yield the desired Empagliflozin intermediate.

-

Signaling Pathway-Style Diagram for the Role of this compound in Empagliflozin Synthesis

Caption: A diagram illustrating the synthetic relationship of this compound in the synthesis of Empagliflozin.

This technical guide provides a foundational understanding of the procurement, synthesis, and application of enantiopure this compound. For specific applications, researchers are encouraged to consult detailed literature and patents and to perform appropriate reaction optimization and characterization. The reliable supply of this high-quality chiral building block is paramount to the successful development of innovative pharmaceuticals.

References

- 1. US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran - Google Patents [patents.google.com]

- 2. Synthesis method of Empagliflozin intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 3. echemi.com [echemi.com]

- 4. This compound 98 86087-24-3 [sigmaaldrich.com]

- 5. 3-Hydroxytetrahydrofuran, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Improved Synthetic Process of Empagliflozin [cjph.com.cn]

A Comprehensive Technical Guide to (R)-(-)-3-Hydroxytetrahydrofuran

(R)-(-)-3-Hydroxytetrahydrofuran , a vital chiral building block in modern organic synthesis, holds a significant position in the development of novel pharmaceuticals. Its unique structural features, comprising a tetrahydrofuran (B95107) ring and a hydroxyl group at the C3 position with a defined (R)-stereochemistry, make it an invaluable intermediate for the asymmetric synthesis of complex molecules. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its applications in drug discovery and development, tailored for researchers, scientists, and professionals in the field.

Core Molecular and Physical Properties

This compound is a colorless to light yellow liquid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| Molecular Formula | C₄H₈O₂[1][2][3][4] |

| Molecular Weight | 88.11 g/mol [1][2][4] |

| Appearance | Clear colorless to light yellow liquid[2] |

| Density | 1.097 g/mL at 25 °C |

| Boiling Point | 181 °C |

| Refractive Index | n20/D 1.45 |

| Optical Activity | [α]20/D −18°, c = 2.4 in methanol |

| CAS Number | 86087-24-3[4] |

Synthesis of this compound: Experimental Protocols

The enantiomerically pure synthesis of this compound is crucial for its application in pharmaceutical manufacturing. Several methods have been developed, with the acid-catalyzed cyclodehydration of (R)-1,2,4-butanetriol being a prominent and efficient route.

Protocol 1: Acid-Catalyzed Cyclodehydration of (R)-1,2,4-Butanetriol

This method involves the intramolecular cyclization of (R)-1,2,4-butanetriol using a strong acid ion-exchange resin as a catalyst.[1][5]

Materials:

-

(R)-1,2,4-Butanetriol (optical purity ≥ 99.0%)[1]

-

Strong acid ion-exchange resin (e.g., Amberlyst 15, H⁺ form)[1][5]

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Reaction vessel equipped with a reflux condenser and magnetic stirrer

Procedure:

-

In a suitable reaction vessel, dissolve (R)-1,2,4-butanetriol in an equal volume of 1,4-dioxane.[5]

-

Add the strong acid ion-exchange resin to the solution.[5]

-

Heat the reaction mixture to 100 °C and maintain it at this temperature for 20 hours under atmospheric pressure with continuous stirring.[5]

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the ion-exchange resin.

-

Remove the solvent (1,4-dioxane) from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by vacuum distillation to yield pure this compound.

Protocol 2: Synthesis from (R)-4-chloro-1,3-butanediol

An alternative route involves the cyclization of (R)-4-chloro-1,3-butanediol in an acidic aqueous solution.[1]

Materials:

-

(R)-4-chloro-1,3-butanediol

-

0.5 N Hydrochloric acid[1]

-

50% aqueous solution of sodium hydroxide[1]

-

Reaction vessel with a reflux condenser

Procedure:

-

Dissolve (R)-4-chloro-1,3-butanediol in 0.5 N hydrochloric acid in a reaction vessel.[1]

-

Heat the reaction mixture under reflux for 2 hours.[1]

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture with a 50% aqueous solution of sodium hydroxide.[1]

-

Filter the resulting solution to remove any precipitated salts.

-

The aqueous filtrate containing this compound can then be subjected to extraction with an organic solvent (e.g., ethyl acetate) followed by drying and solvent evaporation to isolate the product. Further purification can be achieved by distillation.

Expected Yield: Approximately 67%[1]

Analytical and Spectroscopic Characterization

Accurate characterization of this compound is essential to ensure its purity and identity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

1H NMR Spectroscopy

The 1H NMR spectrum provides information on the proton environment within the molecule.

-

Typical Spectrum: The 1H NMR spectrum of 3-Hydroxytetrahydrofuran shows characteristic signals for the protons on the tetrahydrofuran ring and the hydroxyl group.[6]

-

Experimental Conditions: Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) or deuterium (B1214612) oxide (D₂O) with tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Characteristic Absorptions: The IR spectrum of this compound will exhibit a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. C-O stretching vibrations for the ether and alcohol functionalities will also be present.

-

Sample Preparation: A neat liquid sample can be analyzed using a thin film between salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 88.[7]

-

Fragmentation: Common fragmentation patterns involve the loss of water and cleavage of the tetrahydrofuran ring.

Application in Drug Development: Synthesis of Empagliflozin

This compound is a key chiral intermediate in the synthesis of Empagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used for the treatment of type 2 diabetes.[8] The chirality of the C3 position in the tetrahydrofuran ring is crucial for the biological activity of Empagliflozin.

The following diagram illustrates the role of this compound in a reported synthetic route to an Empagliflozin intermediate.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. DSpace [cora.ucc.ie]

- 3. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]

- 4. (-)-3-Hydroxytetrahydrofuran | C4H8O2 | CID 641512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Hydroxytetrahydrofuran synthesis - chemicalbook [chemicalbook.com]

- 6. 3-Hydroxytetrahydrofuran(453-20-3) 1H NMR spectrum [chemicalbook.com]

- 7. 3-Furanol, tetrahydro- [webbook.nist.gov]

- 8. Improved Synthetic Process of Empagliflozin [cjph.com.cn]

An In-depth Technical Guide on the Stereochemistry of (R)-(-)-3-Hydroxytetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-3-Hydroxytetrahydrofuran is a pivotal chiral building block in modern medicinal chemistry, celebrated for its role in the synthesis of numerous pharmaceuticals, including the SGLT2 inhibitor Empagliflozin and various HIV protease inhibitors. This technical guide provides a comprehensive overview of its stereochemistry, physicochemical properties, and spectroscopic profile. Detailed experimental protocols for its synthesis are presented, alongside a discussion of its significant applications in drug development, offering a critical resource for researchers in organic synthesis and pharmaceutical sciences.

Physicochemical and Spectroscopic Data

This compound is a colorless to light yellow liquid at room temperature. Its chirality, centered at the C3 position of the tetrahydrofuran (B95107) ring, is fundamental to its utility in asymmetric synthesis.

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a baseline for its handling and characterization.

| Property | Value | Reference(s) |

| CAS Number | 86087-24-3 | [1][2] |

| Molecular Formula | C4H8O2 | [1][3] |

| Molecular Weight | 88.11 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [4][5] |

| Boiling Point | 181 °C (lit.) | [1][6] |

| 80 °C / 15 mmHg (lit.) | [1][4] | |

| Density | 1.097 g/mL at 25 °C (lit.) | [1][6] |

| Refractive Index (n20/D) | 1.45 (lit.) | [1][6] |

| Optical Rotation ([α]20/D) | -18° (c = 2.4 in methanol) | [1][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.46 (m, 1H), 4.04 (m, 1H), 3.95 (m, 1H), 3.82 (m, 1H), 3.77 (m, 1H), 3.71 (m, 1H), 2.05 (m, 1H), 1.90 (m, 1H) | [7] |

| ¹³C NMR | Data not explicitly found in search results. | |

| Mass Spectrometry (MS) | Molecular Ion (m/z): 88. Key fragments: 70, 58, 57, 45, 43, 31. | [7][8] |

| Infrared (IR) | Characteristic peaks for O-H and C-O stretching are expected but specific data was not found in the search results. |

Synthesis of this compound

The enantiomerically pure synthesis of this compound is a key step in its utilization. Two primary synthetic routes from commercially available chiral precursors are detailed below.

Synthesis from (R)-(+)-1,2,4-Butanetriol

A straightforward and high-yielding method involves the acid-catalyzed cyclization of (R)-(+)-1,2,4-Butanetriol.

Experimental Protocol:

-

A solution of (R)-(+)-1,2,4-butanetriol (1 equivalent) in a suitable solvent such as 1,4-dioxane (B91453) is prepared.[1][2]

-

A strong acid catalyst, for instance, a catalytic amount of p-toluenesulfonic acid or a strong acid ion-exchange resin (e.g., Amberlyst 15), is introduced to the solution.[2][9]

-

The reaction mixture is heated to 100 °C and stirred for a duration of 20 hours under atmospheric pressure.[2]

-

Upon completion, the catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.[4]

Synthesis from (R)-4-Chloro-1,3-butanediol

An alternative route involves the intramolecular cyclization of (R)-4-Chloro-1,3-butanediol.

Experimental Protocol:

-

(R)-4-Chloro-1,3-butanediol (1 equivalent) is dissolved in 0.5 N hydrochloric acid.[1][5]

-

After cooling to room temperature, the reaction mixture is neutralized with a 50% aqueous solution of sodium hydroxide.[1][5]

-

The neutralized solution is filtered to remove any precipitated salts.[1][5]

-

The filtrate is concentrated, and the residue is purified by distillation under reduced pressure to afford this compound.[5]

Applications in Drug Development

The defined stereochemistry of this compound makes it a valuable chiral synthon for the construction of complex molecular architectures found in pharmaceuticals.

Role in the Synthesis of Empagliflozin

This compound is a key starting material for the synthesis of the side chain of Empagliflozin, a potent and selective SGLT2 inhibitor for the treatment of type 2 diabetes. The synthesis involves the reaction of this compound with a protected phenol (B47542) derivative to form a key ether linkage.[10][11]

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. 3-Hydroxytetrahydrofuran synthesis - chemicalbook [chemicalbook.com]

- 3. This compound(86087-24-3) 1H NMR spectrum [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. 3-Hydroxytetrahydrofuran(453-20-3) IR Spectrum [m.chemicalbook.com]

- 8. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]

- 9. Improved Synthetic Process of Empagliflozin [cjph.com.cn]

- 10. US20200331946A1 - Processes for the preparation of sglt-2 inhibitors, intermediates thereof - Google Patents [patents.google.com]

- 11. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of (R)-(-)-3-Hydroxytetrahydrofuran from (R)-Malic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: (R)-(-)-3-Hydroxytetrahydrofuran is a pivotal chiral building block in the synthesis of numerous pharmaceutical compounds, including anti-retroviral drugs like Amprenavir and Fosamprenavir.[1] Its stereospecific synthesis is of significant interest to ensure the enantiomeric purity of the final active pharmaceutical ingredients. This application note details a reliable and commonly employed synthetic route starting from the readily available chiral precursor, (R)-malic acid. The synthesis proceeds through a three-step sequence involving esterification, reduction, and subsequent acid-catalyzed cyclodehydration.[1][2]

Overall Reaction Scheme:

The synthesis of this compound from (R)-malic acid can be summarized by the following three-step process:

-

Esterification: (R)-malic acid is first converted to its corresponding dialkyl ester, typically diethyl (R)-malate, to protect the carboxylic acid functional groups.

-

Reduction: The diester is then reduced to the corresponding chiral triol, (R)-1,2,4-butanetriol, using a suitable reducing agent such as sodium borohydride (B1222165).[3]

-

Cyclodehydration: Finally, intramolecular acid-catalyzed dehydration of (R)-1,2,4-butanetriol yields the target molecule, this compound.[1]

Experimental Protocols

Step 1: Synthesis of Diethyl (R)-malate

This protocol describes the esterification of (R)-malic acid to diethyl (R)-malate.

Materials:

-

(R)-malic acid

-

Ethanol (B145695) (absolute)

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of (R)-malic acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and maintain for 10-12 hours.

-

After cooling to room temperature, neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is between 7 and 8.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain diethyl (R)-malate as an oil.

Step 2: Synthesis of (R)-1,2,4-Butanetriol

This protocol details the reduction of diethyl (R)-malate to (R)-1,2,4-butanetriol.

Materials:

-

Diethyl (R)-malate

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Toluene

-

Hydrochloric acid solution (e.g., 35% aqueous HCl)

-

Round-bottom flask

-

Ice bath

-

Magnetic stirrer

Procedure:

-

Dissolve diethyl (R)-malate in a mixed solvent system, such as ethanol and toluene.[4]

-

Cool the solution in an ice bath to maintain a low temperature (e.g., 20°C).[4]

-

Slowly add sodium borohydride to the stirred solution in portions.[4]

-

After the addition is complete, continue stirring the reaction mixture for several hours at room temperature.

-

Cool the mixture again in an ice bath and carefully add a hydrochloric acid solution to quench the reaction and neutralize excess sodium borohydride.

-

Filter the resulting insoluble salts.

-

The filtrate containing the product can be further processed, often involving distillation under reduced pressure to isolate (R)-1,2,4-butanetriol.[4]

Step 3: Synthesis of this compound

This protocol describes the final cyclodehydration step to yield the target compound.

Materials:

-

(R)-1,2,4-butanetriol

-

Distillation apparatus (e.g., Vigreux column)

-

Heating bath

Procedure:

-

In a flask equipped for vacuum distillation, combine (R)-1,2,4-butanetriol and a catalytic amount of p-toluenesulfonic acid monohydrate.[1][5]

-

Heat the mixture in a bath at a high temperature (e.g., 180-220°C) under reduced pressure.[1][5]

-

The product, this compound, will distill over along with water.

-

Collect the distillate, which is a mixture of the product and water.

-

The collected liquid can be further purified by fractional distillation to separate the pure this compound from water.[5]

Data Presentation

The following tables summarize typical quantitative data for each step of the synthesis.

Table 1: Esterification of (R)-Malic Acid

| Parameter | Value | Reference |

| Starting Material | (L)-Malic Acid | [6] |

| Reagents | Methanol, Sulfuric Acid | [6] |

| Reaction Time | 10 h | [6] |

| Temperature | 60-70 °C | [6] |

| Yield | 85.2% | [6] |

| Purity | 98.9% | [6] |

Note: Data from a similar synthesis of the (S)-enantiomer's methyl ester is presented for reference.

Table 2: Reduction of Diethyl (S)-malate

| Parameter | Value | Reference |

| Starting Material | Diethyl (S)-malate | [4] |

| Reducing Agent | Sodium Borohydride | [4] |

| Solvent | Ethanol | [4] |

| Temperature | 20 °C | [4] |

| Yield of (S)-1,2,4-butanetriol | 90.4% | [4] |

| Optical Purity | 99.1% ee | [4] |

Note: Data for the (S)-enantiomer is presented as a representative example.

Table 3: Cyclodehydration of 1,2,4-Butanetriol (B146131)

| Parameter | Value | Reference |

| Starting Material | 1,2,4-Trihydroxybutane | [5] |

| Catalyst | p-Toluenesulfonic acid | [5] |

| Temperature | 180-220 °C | [5] |

| Yield of 3-Hydroxytetrahydrofuran | 81-88% | [5] |

Note: Data for the racemic synthesis is presented, yields for the enantiomerically pure synthesis are expected to be similar.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

- 1. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development of a New 1,2,4-butanetriol Biosynthesis Pathway in an Engineered Homoserine-producing Strain of Escherichia coli - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]

- 4. US6949684B2 - Process for preparing 1,2,4-butanetriol - Google Patents [patents.google.com]

- 5. orgsyn.org [orgsyn.org]

- 6. CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]

Asymmetric Synthesis of Substituted Tetrahydrofurans Utilizing (R)-(-)-3-Hydroxytetrahydrofuran: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of substituted tetrahydrofurans using the versatile chiral building block, (R)-(-)-3-hydroxytetrahydrofuran. The tetrahydrofuran (B95107) motif is a prevalent core structure in numerous natural products and pharmacologically active compounds, including antiviral and anticancer agents. The use of enantiomerically pure this compound allows for the stereocontrolled synthesis of complex molecules, which is of paramount importance in drug discovery and development.